Cysteine, N-formyl-, L-
Overview
Description
Cysteine, N-formyl-, L- is a derivative of the amino acid cysteine, where the amino group is formylated
Mechanism of Action
Target of Action
“Cysteine, N-formyl-, L-” is a derivative of the amino acid cysteine. It is known to be effective in the initiation of protein synthesis. The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells .
Mode of Action
“Cysteine, N-formyl-, L-” interacts with its targets, primarily the ribosomes in cells, to initiate protein synthesis. The compound enters the ribosome as N-formylmethionyl tRNA, which is a crucial step in the initiation of protein synthesis .
Biochemical Pathways
“Cysteine, N-formyl-, L-” affects the protein synthesis pathway. The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .
Pharmacokinetics
It is known that the volume of distribution of similar compounds ranges from 033 to 047 L/kg and protein binding is significant, reaching approximately 50% 4 hours after the dose .
Result of Action
The primary result of the action of “Cysteine, N-formyl-, L-” is the initiation of protein synthesis. This is a crucial process for the growth and development of cells, as proteins are the building blocks of cells and are involved in almost all cellular functions .
Biochemical Analysis
Biochemical Properties
Cysteine, N-formyl-, L- participates in several biochemical reactions, primarily due to its thiol group, which can form disulfide bonds and undergo redox reactions. This compound interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress . Additionally, Cysteine, N-formyl-, L- can interact with metalloproteins, influencing their catalytic activity and stability . These interactions are essential for maintaining cellular redox balance and supporting various metabolic processes.
Cellular Effects
Cysteine, N-formyl-, L- exerts significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Cysteine, N-formyl-, L- can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes . This activation helps protect cells from oxidative damage and supports cellular homeostasis. Moreover, Cysteine, N-formyl-, L- can affect mitochondrial function by modulating the production of reactive oxygen species (ROS) and enhancing ATP synthesis .
Molecular Mechanism
The molecular mechanism of Cysteine, N-formyl-, L- involves its interaction with various biomolecules, leading to enzyme activation or inhibition and changes in gene expression. This compound can bind to cysteine residues in proteins, forming disulfide bonds that alter protein structure and function . Additionally, Cysteine, N-formyl-, L- can act as a substrate for enzymes such as cysteine dioxygenase, which converts it into cysteine sulfinic acid . These interactions play a crucial role in regulating cellular redox status and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cysteine, N-formyl-, L- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade in the presence of strong oxidizing agents . Long-term exposure to Cysteine, N-formyl-, L- has been observed to enhance cellular antioxidant capacity and reduce oxidative stress . These temporal effects are essential for understanding the compound’s potential therapeutic applications and optimizing its use in research.
Dosage Effects in Animal Models
The effects of Cysteine, N-formyl-, L- vary with different dosages in animal models. At low doses, this compound can enhance cellular antioxidant defenses and improve metabolic function . At high doses, Cysteine, N-formyl-, L- may exhibit toxic effects, such as inducing oxidative stress and disrupting cellular homeostasis . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential adverse effects.
Metabolic Pathways
Cysteine, N-formyl-, L- is involved in several metabolic pathways, including the synthesis of glutathione and taurine . It interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, which play critical roles in these pathways . Additionally, Cysteine, N-formyl-, L- can influence metabolic flux by modulating the levels of key metabolites, such as cysteine and cystine . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Cysteine, N-formyl-, L- is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the cystine/glutamate antiporter . Once inside the cell, Cysteine, N-formyl-, L- can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
Cysteine, N-formyl-, L- exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to different cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The subcellular localization of Cysteine, N-formyl-, L- is essential for its role in regulating cellular redox status and supporting various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cysteine, N-formyl-, L- typically involves the formylation of L-cysteine. One common method is the reaction of L-cysteine with formic acid under dehydrating conditions. This reaction can be carried out in the presence of a catalyst such as toluene, which helps in the removal of water formed during the reaction .
Industrial Production Methods: Industrial production of Cysteine, N-formyl-, L- may involve more advanced techniques such as the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Cysteine, N-formyl-, L- undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of cystine or other disulfide-linked compounds.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of various substituted cysteine derivatives.
Scientific Research Applications
Cysteine, N-formyl-, L- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in protein modification and bioconjugation techniques.
Industry: Used in the production of various chemicals and materials
Comparison with Similar Compounds
L-Cysteine: The parent compound, which lacks the formyl group.
N-Formylmethionine: Another formylated amino acid used in protein synthesis initiation in prokaryotes.
Uniqueness: Cysteine, N-formyl-, L- is unique due to its formyl group, which imparts distinct chemical properties and reactivity compared to its parent compound, L-cysteine. This modification allows for specific applications in bioconjugation and protein modification that are not possible with L-cysteine alone .
Properties
IUPAC Name |
(2R)-2-formamido-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c6-2-5-3(1-9)4(7)8/h2-3,9H,1H2,(H,5,6)(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGVRUVUKGUTRL-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173209 | |
Record name | Cysteine, N-formyl-, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19538-78-4 | |
Record name | N-Formyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19538-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteine, N-formyl-, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019538784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteine, N-formyl-, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-formamido-3-sulfanylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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